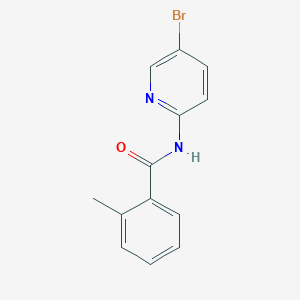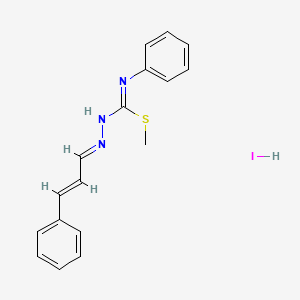![molecular formula C15H19N3O4 B5784864 N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)
N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide, also known as ANECA, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective inhibitor of the protein kinase C (PKC) family of enzymes and has been found to have potential therapeutic applications in several neurological disorders.
Wirkmechanismus
PKC is a family of enzymes that play a crucial role in several cellular processes such as cell proliferation, differentiation, and apoptosis. N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide selectively inhibits the activity of PKC by binding to the regulatory domain of the enzyme, preventing its activation by second messengers such as diacylglycerol and calcium ions. This leads to a reduction in the production of reactive oxygen species and prevents neuronal cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide have been extensively studied in animal models. N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has been found to have a neuroprotective effect by reducing the production of reactive oxygen species and preventing neuronal cell death. N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has been found to have a negative effect on long-term potentiation, a process that is crucial for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide is its selectivity for PKC, which allows for the study of the specific role of PKC in cellular processes. N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has also been found to have a neuroprotective effect, which makes it a potential therapeutic agent for several neurological disorders. However, N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has been found to have a negative effect on long-term potentiation, which limits its usefulness in the study of learning and memory.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide. One direction is to further investigate its potential therapeutic applications in neurological disorders such as stroke, traumatic brain injury, and Alzheimer's disease. Another direction is to study the specific role of PKC in cellular processes using N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide as a selective inhibitor. Additionally, the negative effect of N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide on long-term potentiation warrants further investigation to understand its mechanism of action.
Synthesemethoden
The synthesis of N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide involves the reaction of 2-nitrobenzaldehyde with morpholine to form the corresponding Schiff base, which is then reduced with sodium borohydride to yield the final product. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The purity of the product is determined using techniques such as thin-layer chromatography and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has been extensively studied for its potential therapeutic applications in several neurological disorders such as stroke, traumatic brain injury, and Alzheimer's disease. The selective inhibition of PKC by N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has been found to have a neuroprotective effect by reducing the production of reactive oxygen species and preventing neuronal cell death. N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-N-(2-morpholin-4-ylethyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-15(16-7-8-17-9-11-22-12-10-17)6-5-13-3-1-2-4-14(13)18(20)21/h1-6H,7-12H2,(H,16,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOMVTPYCUFTPS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(morpholin-4-yl)ethyl]-3-(2-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

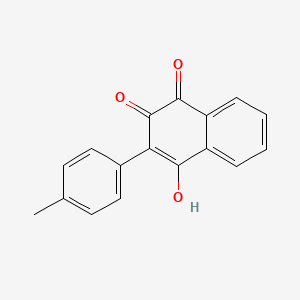
![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)
![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)
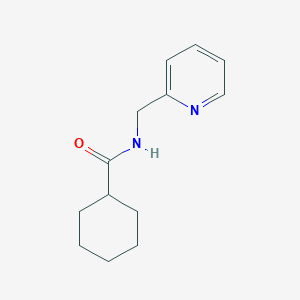
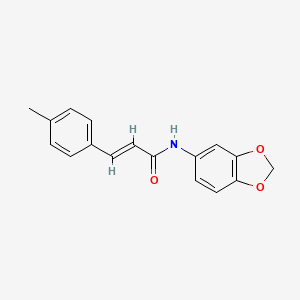
![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)




![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)

